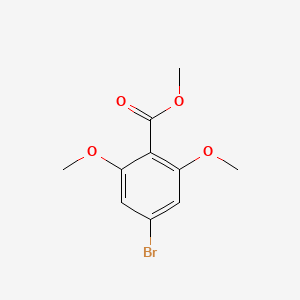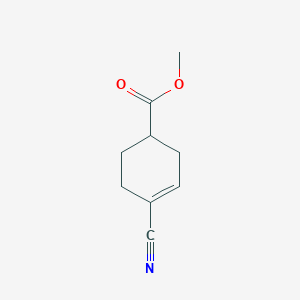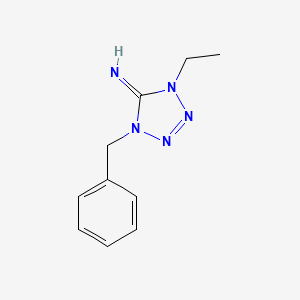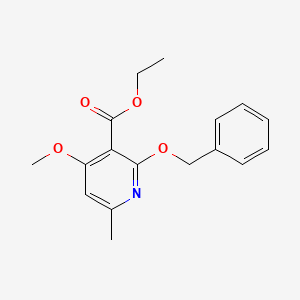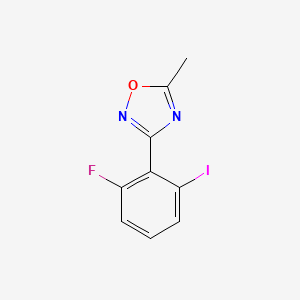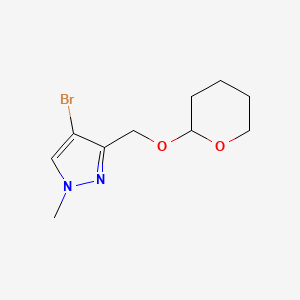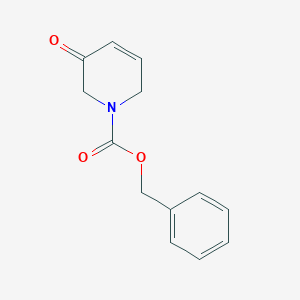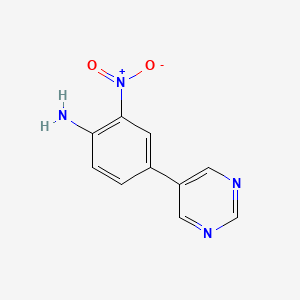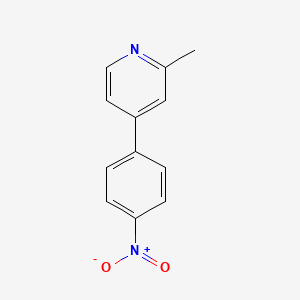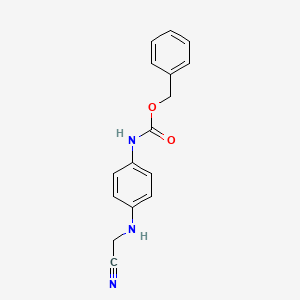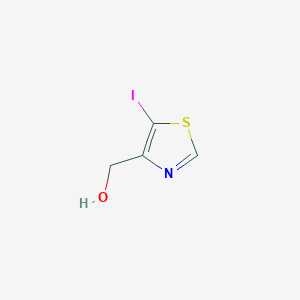
(5-Iodothiazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Iodothiazol-4-yl)methanol: is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The presence of an iodine atom at the 5-position and a hydroxymethyl group at the 4-position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodothiazol-4-yl)methanol typically involves the iodination of thiazole derivatives followed by the introduction of a hydroxymethyl group. One common method includes:
Iodination: Starting with thiazole, the compound is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Hydroxymethylation: The iodinated thiazole is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Iodothiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding thiazole derivative.
Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: (5-Iodothiazol-4-yl)aldehyde or (5-Iodothiazol-4-yl)carboxylic acid.
Reduction: Thiazole derivatives without the iodine atom.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Iodothiazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (5-Iodothiazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the hydroxymethyl group can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
(5-Bromothiazol-4-yl)methanol: Similar structure but with a bromine atom instead of iodine.
(5-Chlorothiazol-4-yl)methanol: Similar structure but with a chlorine atom instead of iodine.
(5-Fluorothiazol-4-yl)methanol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
(5-Iodothiazol-4-yl)methanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger size and higher atomic weight of iodine can lead to different steric and electronic effects, making this compound particularly interesting for specific applications.
Properties
Molecular Formula |
C4H4INOS |
|---|---|
Molecular Weight |
241.05 g/mol |
IUPAC Name |
(5-iodo-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C4H4INOS/c5-4-3(1-7)6-2-8-4/h2,7H,1H2 |
InChI Key |
HHSJEOQPOXJQGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)I)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


